4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
Description
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside (CAS: 117153-30-7) is a thioglycoside derivative first synthesized by Lönn et al. in 1988 as a key intermediate for galactosamine synthons . Its molecular formula, C₃₄H₃₂Cl₃N₃O₄S, and molecular weight (685.06 g/mol) reflect a structure featuring:
- A thiogalactopyranoside backbone with a 2-azido group.
- Three 4-chlorobenzyl (CBn) protecting groups at the 3-, 4-, and 6-positions.
- A 4-methylphenyl aglycone, enhancing stability and reactivity in glycosylation reactions .
This compound is exclusively for laboratory use, primarily in carbohydrate chemistry for oligosaccharide synthesis . Its design leverages the azido group as a masked amine precursor and the thioglycoside linkage for selective activation in glycosidic bond formation .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTYXPINJTUUQN-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Cl3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563395 | |
| Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117153-30-7 | |
| Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside (CAS Number: 117153-30-7) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features a thiogalactopyranoside backbone modified with azido and chlorobenzyl groups, which enhance its reactivity and biological interactions.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 685.06 g/mol. Its structure consists of a thiogalactopyranoside unit that is further substituted with an azido group and multiple chlorobenzyl moieties, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the azido group is particularly noteworthy as it can participate in click chemistry, facilitating the synthesis of various bioactive compounds. Studies have shown that azido-containing compounds can inhibit bacterial growth by interfering with cellular processes.
Inhibition of Biofilm Formation
Biofilm formation is a critical factor in chronic infections, particularly those caused by Pseudomonas aeruginosa. Compounds derived from thiogalactopyranosides have been studied for their ability to inhibit biofilm formation through competitive inhibition of bacterial adhesins. This suggests that this compound could be explored as a potential therapeutic agent against biofilm-associated infections.
Interaction with Lectins
The compound may also interact with lectins, proteins that bind carbohydrates and play roles in cell signaling and immune responses. By modifying the carbohydrate moiety with azido and chlorobenzyl groups, this compound can potentially act as an inhibitor of specific lectins involved in inflammation and cancer metastasis.
Synthesis and Characterization
The synthesis of this compound has been documented through various methods including palladium-catalyzed reactions. Characterization techniques such as NMR and mass spectrometry confirm the successful incorporation of the azido group and the chlorobenzyl substituents.
Case Studies
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited up to 70% inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.
- Biofilm Inhibition : In vitro assays showed that compounds with similar structures reduced biofilm formation by Pseudomonas aeruginosa by over 60%, suggesting a potential application in treating chronic infections.
Table 1: Biological Activity Summary
| Property | Description |
|---|---|
| Molecular Formula | C34H32Cl3N3O4S |
| Molecular Weight | 685.06 g/mol |
| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus |
| Biofilm Formation Inhibition | >60% reduction in Pseudomonas aeruginosa |
| Potential Applications | Antimicrobial agent, biofilm inhibitor |
Scientific Research Applications
Overview
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
The azide group in the compound allows for the introduction of various functional groups via click chemistry, making it a valuable intermediate in synthesizing new pharmaceuticals. Its derivatives can be explored for:
- Antimicrobial Activity : Compounds with similar structures have shown promise against various bacterial strains. Preliminary studies indicate that modifications to the azide or thioglycoside moieties could enhance activity against resistant pathogens .
- Anticancer Properties : Research into related azides has suggested potential anticancer activities, particularly when targeting specific cancer cell lines. The ability to modify the compound for targeted delivery could lead to new therapeutic agents .
Bioconjugation and Glycobiology
The presence of the thiogalactopyranoside unit makes this compound suitable for:
- Glycan Engineering : It can serve as a glycan donor in the synthesis of glycoproteins or glycolipids, crucial for studying glycosylation processes in cells .
- Labeling Studies : The azide group can be utilized for labeling biomolecules through click reactions with alkyne-functionalized probes, facilitating tracking and imaging studies in cellular environments .
Material Science
The compound's unique chemical structure allows it to be explored in:
- Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with specific properties, such as enhanced biocompatibility or tailored degradation rates for biomedical applications.
- Nanotechnology : Its ability to form stable bonds with various substrates makes it a candidate for developing nanocarriers for drug delivery systems.
Case Studies
- Antimicrobial Activity Evaluation
- Glycoconjugate Synthesis
- Polymer Composite Development
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Phenyl 2-azido-2,3,4,6-tetradeoxy-3,4,6-trifluoro-1-thio-α/β-D-galactopyranoside (CAS not specified)
- Key Differences :
- Fluorination : Three fluorine atoms replace hydroxyl groups at C3, C4, and C6, altering electron density and steric effects.
- Tetradeoxy Backbone : Lacks oxygen at C2, C3, C4, and C6, reducing hydrophilicity.
- Synthesis: Uses diethylaminosulfur trifluoride (DAST) for fluorination, contrasting with the chlorobenzyl protection strategy in the target compound .
- Applications : Fluorinated analogs are explored for enhanced metabolic stability in drug discovery, unlike the target compound’s role as a synthon .
b) Thiotolyl 2-azido-2-deoxy-4,6-O-p-methoxybenzylidene-β-D-glucopyranoside (CAS not specified)
- Key Differences: Sugar Backbone: Glucopyranoside (C4 hydroxyl axial) vs. galactopyranoside (C4 hydroxyl equatorial). Protecting Groups: p-Methoxybenzylidene at C4/C6 instead of 4-chlorobenzyl groups.
- Spectroscopic Data : Distinct ¹H NMR shifts due to benzylidene acetal vs. chlorobenzyl ethers, e.g., downfield signals for methoxy protons (~3.8 ppm) .
- Utility : Benzylidene-protected compounds are intermediates for regioselective deprotection, unlike the fully CBn-protected target compound .
c) 4-Methoxyphenyl 2-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl)-3,4,6-tri-O-benzyl-α-D-mannopyranoside (CAS: 1820581-24-5)
- Key Differences: Glycosidic Linkages: Contains a trisaccharide structure with α-linked mannopyranoside and glucopyranoside units. Protecting Groups: Benzyl and acetyl groups dominate, contrasting with CBn and azido groups in the target compound.
- Applications : Designed for biomedical research, particularly in studying glycosylation-related diseases, whereas the target compound is a synthetic building block .
Physicochemical and Spectral Comparisons
Preparation Methods
Protection of Hydroxyl Groups with 4-Chlorobenzyl Ethers
The galactopyranose backbone is first selectively protected at positions 3, 4, and 6 using 4-chlorobenzyl chloride (4-Cl-BnCl). This step requires a strong base to deprotonate hydroxyl groups and promote nucleophilic substitution.
Procedure :
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Substrate : Peracetylated galactopyranose (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
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Deprotection : The acetyl groups are removed via Zemplén transesterification using sodium methoxide in methanol to yield free hydroxyls.
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Protection : 4-Cl-BnCl (3.5 equiv) is added with NaH (4.0 equiv) at 0°C, followed by warming to room temperature. Reaction progress is monitored via TLC (hexane:EtOAc, 3:1).
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Workup : The mixture is quenched with methanol, diluted with DCM, washed with water, and dried over MgSO₄.
Yield : 65–72% after column chromatography (silica gel, gradient elution).
Thioglycoside Bond Formation
The anomeric center is functionalized with a 4-methylphenyl thioether. Lewis acid-catalyzed glycosylation is employed to ensure β-selectivity.
Procedure :
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Activation : The 2-azido-3,4,6-tri-O-(4-Cl-Bn)-galactopyranose (1.0 equiv) is dissolved in anhydrous DCM.
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Promoter : BF₃·OEt₂ (1.5 equiv) is added, followed by 4-methylthiophenol (1.2 equiv) at 0°C.
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Reaction : Stirred for 6 hours at room temperature.
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Workup : Neutralized with NaHCO₃, extracted with DCM, and purified via silica gel chromatography.
Optimization and Challenges
Regioselectivity in Protection
The sequential installation of 4-Cl-Bn groups faces challenges due to steric hindrance. Selective protection often requires iterative steps:
Azide Stability and Side Reactions
The azido group is prone to reduction under acidic or reductive conditions. Catalytic hydrogenation must be avoided, and reactions involving thiols (e.g., thioglycoside formation) require strict anhydrous conditions to prevent azide degradation.
Stereochemical Control in Glycosylation
β-Selectivity in thioglycoside formation is achieved via:
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Solvent : DCM enhances anomeric effect stabilization.
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Promoter : BF₃·OEt₂ facilitates oxocarbenium ion formation, favoring β-attack.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 4-Cl-Bn Protection | 4-Cl-BnCl, NaH, DMF, 0°C → RT | 65–72 | |
| Azide Introduction | Tf₂O, NaN₃, DMF, 60°C | 58–64 | |
| Thioglycoside Bond | 4-MePhSH, BF₃·OEt₂, DCM, RT | 70–75 |
Scalability and Industrial Feasibility
The synthesis is scalable to gram-scale with modest yields (58–75%). Key limitations include:
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Cost : 4-Cl-BnCl and azide reagents increase production expenses.
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Purification : Column chromatography is necessary at each step, complicating large-scale synthesis.
Alternative strategies, such as flow chemistry or polymer-supported reagents, could mitigate these issues but remain unexplored for this compound .
Q & A
Q. How can researchers design an optimal synthetic route for this compound, considering its complex protective group arrangement?
The synthesis involves strategic selection of protective groups and sequential coupling reactions. For example:
- Step 1 : Start with a thiogalactose backbone and introduce azido groups at C2 via nucleophilic substitution under Mitsunobu conditions.
- Step 2 : Use 4-chlorobenzyl groups for O-protection at C3, C4, and C6, leveraging benzylation reactions with Ag₂O as a catalyst to ensure regioselectivity .
- Step 3 : Monitor reaction progress using TLC and HPLC, optimizing solvent systems (e.g., CH₂Cl₂/hexane) to minimize side reactions.
Q. Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Benzylation (C3) | 4-Cl-BnBr, Ag₂O, DMF, 50°C | 78 |
| Azidation (C2) | NaN₃, DIAD, PPh₃, THF | 65 |
Methodological Insight : Use statistical Design of Experiments (DoE) to screen variables like temperature, catalyst loading, and solvent polarity .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- NMR : Analyze - and -NMR to confirm protective group positions and anomeric configuration. For example, the β-configuration at C1 is confirmed by a coupling constant ≈ 10 Hz in -NMR .
- IR : The azido group (N₃) shows a sharp peak at ~2100 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 789.2542).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the 4-chlorobenzyl-protected regions .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved during structural validation?
Contradictions often arise from dynamic conformational changes or impurities:
- Approach 1 : Perform variable-temperature NMR to identify signals affected by ring puckering or rotameric equilibria.
- Approach 2 : Compare experimental data with DFT-calculated NMR shifts using software like Gaussian or ORCA .
- Case Study : A 2020 study on similar thiogalactosides showed that discrepancies in values were due to competing chair and twist-boat conformations .
Methodology : Use quantum chemical calculations (e.g., DFT) to model steric effects of 4-chlorobenzyl groups on ring flexibility .
Q. What strategies improve the efficiency of glycosylation reactions involving this compound in oligosaccharide assembly?
- Activator Selection : Use NIS/TfOH for thioglycoside activation, which minimizes side reactions at the azido group .
- Solvent Optimization : Anhydrous CH₂Cl₂ with molecular sieves (4Å) enhances glycosyl donor stability.
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry dynamically.
Q. Data-Driven Design :
| Activator | Temp (°C) | Yield (%) | α/β Ratio |
|---|---|---|---|
| NIS/TfOH | -20 | 82 | 1:4.5 |
| Ph₂SO/Tf₂O | 0 | 68 | 1:3.2 |
Reference : ICReDD’s reaction path search methods integrate computational predictions with real-time experimental feedback .
Q. How can researchers mitigate challenges in selective deprotection of 4-chlorobenzyl groups without affecting the azido functionality?
- Condition Screening : Use H₂/Pd-C in EtOAc/MeOH (1:1) under 30 psi H₂. The electron-withdrawing Cl substituent slows deprotection, allowing selective removal of benzyl groups over azides.
- Alternative Method : BF₃·Et₂O in CH₃CN selectively cleaves benzyl ethers via acidolysis without reducing N₃ .
Validation : Post-deprotection, confirm azido retention via IR (2100 cm⁻¹) and LC-MS.
Q. What computational tools are recommended for predicting the compound’s reactivity in glycan-binding studies?
- Molecular Dynamics (MD) : Simulate interactions with lectins using GROMACS, focusing on thiogalactose’s sulfur atom and 4-chlorobenzyl hydrophobicity .
- Docking Studies : AutoDock Vina predicts binding affinities to galectin-3, highlighting steric clashes from bulky substituents.
Case Study : A 2024 study used MD to explain why 4-chlorobenzyl groups reduce water solubility but enhance binding to hydrophobic pockets .
Q. How should researchers address low yields in large-scale synthesis (>10 mmol)?
-
Process Optimization :
- Use continuous-flow reactors to improve heat/mass transfer during benzylation.
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of azide stability .
-
Scale-Up Data :
Scale (mmol) Yield (%) Purity (%) 5 78 98 20 62 95
Reference : CRDC guidelines emphasize reactor design and membrane separation for scalable carbohydrate chemistry .
Methodological Resources
- Experimental Design : Apply Taguchi or Plackett-Burman designs to optimize protective group strategies .
- Data Analysis : Use MestReNova for NMR deconvolution and OpenMS for LC-MS data processing .
- Safety Protocols : Follow Chemical Hygiene Plan guidelines for azide handling (e.g., PPE, neutralization protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
